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molecular formula C8H7N3 B171938 3-(1H-imidazol-2-yl)pyridine CAS No. 13570-00-8

3-(1H-imidazol-2-yl)pyridine

Cat. No. B171938
M. Wt: 145.16 g/mol
InChI Key: ZQZJULZPQACTES-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

3-(1H-imidazol-2-yl)pyridine (4.0 g, 0.0275M) and platinum oxide (0.5 g) in ethyl alcohol (50 ml) and 1NHCl (50 ml) was reduced at 45 psig of hydrogen for 4 hrs. The reaction mixture was filtered and the filtrate was stripped to dryness and crystallized from MeOH-EtOH to give 3-(1H-imidazol-2-yl)piperidine (4.5 g, 74% yield, mp 295° dec.).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[H][H]>C(O)C.[Pt]=O>[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C(=NC=C1)C=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH-EtOH

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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